molecular formula C19H23N3O5S B5315673 N-(2,4-dimethoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide

N-(2,4-dimethoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide

カタログ番号 B5315673
分子量: 405.5 g/mol
InChIキー: KFOQHVFYUUWNLB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,4-dimethoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide, commonly known as PD 0332991, is a small molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It was first synthesized in 2004 by Pfizer Inc. as a potential treatment for cancer. PD 0332991 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for various types of cancer.

作用機序

PD 0332991 works by selectively inhibiting the activity of CDK4/6, which are enzymes that phosphorylate and inactivate the retinoblastoma protein (Rb). Rb is a tumor suppressor protein that regulates cell cycle progression by preventing cells from entering S phase. In cancer cells, the activity of CDK4/6 is often upregulated, leading to hyperphosphorylation and inactivation of Rb. This allows cancer cells to bypass the G1 checkpoint and enter S phase, leading to uncontrolled cell proliferation. By inhibiting CDK4/6, PD 0332991 restores the activity of Rb and blocks cell cycle progression, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
PD 0332991 has been shown to have several biochemical and physiological effects in cancer cells. In addition to blocking cell cycle progression, PD 0332991 also induces senescence, a state of irreversible cell cycle arrest that is associated with decreased cell proliferation and increased secretion of growth factors and cytokines. PD 0332991 has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. This is thought to be due to the ability of PD 0332991 to inhibit the activity of CDK4/6 in endothelial cells, which are the cells that line blood vessels.

実験室実験の利点と制限

PD 0332991 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good solubility in aqueous solutions. It has also been extensively studied in preclinical models of cancer, making it a well-characterized tool compound for studying the role of CDK4/6 in cancer biology. However, there are also some limitations to the use of PD 0332991 in lab experiments. It has a relatively short half-life in vivo, which can limit its effectiveness in animal models. It also has off-target effects on other kinases, such as CDK2 and CDK9, which can complicate the interpretation of results.

将来の方向性

There are several future directions for the development and use of PD 0332991 in cancer research. One area of interest is the identification of biomarkers that can predict response to PD 0332991 therapy. Several studies have shown that the expression of Rb and other cell cycle regulators can influence the sensitivity of cancer cells to PD 0332991. Another area of interest is the combination of PD 0332991 with other cancer treatments, such as immunotherapy and targeted therapy. Preclinical studies have shown that PD 0332991 can enhance the activity of these treatments, leading to improved outcomes in animal models. Finally, there is ongoing research into the development of next-generation CDK4/6 inhibitors that may have improved efficacy and fewer off-target effects than PD 0332991.

合成法

PD 0332991 is synthesized through a multi-step process starting with the reaction of 2,4-dimethoxyaniline with p-toluenesulfonyl chloride to form 2,4-dimethoxy-N-(p-toluenesulfonyl)aniline. This compound is then reacted with piperazine and triethylamine to form N-(2,4-dimethoxyphenyl)piperazine. The final step involves the reaction of N-(2,4-dimethoxyphenyl)piperazine with 4-bromophenylsulfonyl chloride to form PD 0332991.

科学的研究の応用

PD 0332991 has been extensively studied in preclinical models of cancer, including breast, lung, and pancreatic cancer. It has been shown to inhibit the growth of cancer cells by blocking the activity of CDK4/6, which are enzymes that play a critical role in cell cycle progression. PD 0332991 has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.

特性

IUPAC Name

4-(benzenesulfonyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S/c1-26-15-8-9-17(18(14-15)27-2)20-19(23)21-10-12-22(13-11-21)28(24,25)16-6-4-3-5-7-16/h3-9,14H,10-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOQHVFYUUWNLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。